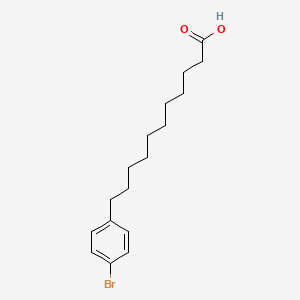

11-(4-Bromophenyl)undecanoic acid

Description

11-(4-Bromophenyl)undecanoic acid is a synthetic fatty acid derivative featuring a linear 11-carbon aliphatic chain terminated by a carboxylic acid group and substituted at the terminal carbon with a 4-bromophenyl moiety. This structure combines the hydrophobic properties of the brominated aromatic ring with the amphiphilic nature of the carboxylic acid, making it a candidate for studies in lipid-protein interactions, enzyme inhibition, and drug delivery systems. The bromine atom at the para position of the phenyl ring may enhance electron-withdrawing effects, influencing reactivity and binding affinity in biological systems.

Properties

CAS No. |

89201-90-1 |

|---|---|

Molecular Formula |

C17H25BrO2 |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

11-(4-bromophenyl)undecanoic acid |

InChI |

InChI=1S/C17H25BrO2/c18-16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(19)20/h11-14H,1-10H2,(H,19,20) |

InChI Key |

PRVHNIHTBLVKPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCC(=O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups

- Bromophenyl vs. Fluorophenoxy: The bromine atom in this compound likely increases hydrophobicity and steric bulk compared to the para-fluorophenoxy group in . Bromine’s polarizability may enhance van der Waals interactions in protein binding, whereas fluorine’s electronegativity could optimize hydrogen bonding in polymer matrices .

- Thiol Derivatives: The ethylthio group in 11-(ethylthio)undecanoic acid reduces hydrophobicity compared to myristic acid, enabling selective protein acylation without disrupting membrane association . In contrast, the mercaptocarbonyloxy group in improves FabH binding affinity, suggesting sulfur’s role in stabilizing enzyme-ligand interactions .

Data Tables for Key Comparisons

Table 1: Binding Affinities of 11-Substituted Undecanoic Acids

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (µg/mL) | Key Functional Impact |

|---|---|---|---|

| This compound | ~6.5 | <10 (aqueous) | Enhanced hydrophobicity |

| 11D3 (Furan fatty acid) | ~5.8 | 15–20 | Metabolic stability |

| 11-(Ethylthio)undecanoic acid | 6.2 | 25–30 | Altered acyltransferase specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.